molecular formula C16H24N2O4 B2532927 (S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate CAS No. 109075-73-2

(S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B2532927
CAS No.: 109075-73-2
M. Wt: 308.378
InChI Key: CEWGAKSJXWSJMA-AWEZNQCLSA-N
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Description

(S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound is characterized by its unique structure, which includes a benzyl group, a methoxy(methyl)amino group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves the reaction of a suitable amine with a carbamate precursor. One common method is the reaction of benzylamine with a protected amino acid derivative, followed by deprotection and subsequent carbamoylation using dimethyl carbonate or other carbamoylating agents . The reaction conditions often include the use of catalysts such as iron-chrome catalysts (e.g., TZC-3/1) to achieve high yields and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow systems to enhance efficiency and scalability. The use of environmentally benign reagents and catalysts is emphasized to minimize the environmental impact. For example, dimethyl carbonate is preferred over phosgene due to its lower toxicity and environmental footprint .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is unique due to its specific chiral configuration and the presence of both benzyl and carbamate groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which are advantageous in synthetic and medicinal chemistry .

Properties

IUPAC Name

benzyl N-[(2S)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-12(2)10-14(15(19)18(3)21-4)17-16(20)22-11-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3,(H,17,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWGAKSJXWSJMA-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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